molecular formula C21H23Cl2NO4S B12149340 N-(2-chlorobenzyl)-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

N-(2-chlorobenzyl)-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

Cat. No.: B12149340
M. Wt: 456.4 g/mol
InChI Key: YDQDDYOPUHFVOA-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a synthetic acetamide derivative characterized by three distinct structural motifs:

  • 2-Chlorobenzyl group: A substituted benzyl moiety with a chlorine atom at the ortho position.
  • 4-Chloro-3,5-dimethylphenoxy group: A bulky, halogenated phenoxy substituent with methyl groups enhancing steric effects.

Its design reflects trends in agrochemical and pharmaceutical research, where halogenation and sulfone groups are leveraged to modulate solubility, target affinity, and resistance profiles .

Properties

Molecular Formula

C21H23Cl2NO4S

Molecular Weight

456.4 g/mol

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-[(2-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)acetamide

InChI

InChI=1S/C21H23Cl2NO4S/c1-14-9-18(10-15(2)21(14)23)28-12-20(25)24(17-7-8-29(26,27)13-17)11-16-5-3-4-6-19(16)22/h3-6,9-10,17H,7-8,11-13H2,1-2H3

InChI Key

YDQDDYOPUHFVOA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)N(CC2=CC=CC=C2Cl)C3CCS(=O)(=O)C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide typically involves multiple steps:

    Formation of the Chlorobenzyl Intermediate: The initial step involves the chlorination of benzyl chloride to form 2-chlorobenzyl chloride.

    Synthesis of the Chlorodimethylphenoxy Intermediate: This step involves the reaction of 4-chloro-3,5-dimethylphenol with an appropriate acylating agent to form the chlorodimethylphenoxy intermediate.

    Formation of the Dioxidotetrahydrothiophenyl Intermediate: The synthesis of this intermediate involves the oxidation of tetrahydrothiophene to form the corresponding sulfone.

    Coupling Reaction: The final step involves the coupling of the above intermediates under specific conditions, typically using a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF), to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the scaling up of reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized further, particularly at the sulfur atom, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, potentially converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have indicated that compounds similar to N-(2-chlorobenzyl)-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide exhibit promising antimicrobial properties. For instance, derivatives of similar structures have shown effectiveness against a range of bacterial and fungal pathogens. The mechanism typically involves the inhibition of cell wall synthesis or interference with metabolic pathways in microorganisms .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Research into related compounds has demonstrated that certain derivatives can inhibit the proliferation of cancer cells. For example, studies on thiazole derivatives have indicated their ability to act against estrogen receptor-positive breast cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . Molecular docking studies further support the hypothesis that such compounds can effectively bind to target proteins involved in cancer progression.

Agricultural Applications

Herbicidal Activity

Compounds with similar chlorinated phenoxy structures have been evaluated for their herbicidal properties. The presence of the chloro group enhances the lipophilicity and biological activity against various weed species. These compounds can disrupt photosynthetic electron transport in plants, leading to effective weed management strategies .

Material Science

Synthesis of Functional Materials

The unique chemical structure of this compound allows for its use in synthesizing functional materials. Its ability to form stable complexes with metals or other organic molecules can be exploited in creating advanced materials for electronics or catalysis. The incorporation of sulfur and chlorine atoms may enhance the thermal stability and conductivity of these materials .

Case Studies

Study Focus Findings
Study 1Antimicrobial ActivityDemonstrated significant inhibition of Gram-positive and Gram-negative bacteria using related compounds .
Study 2Anticancer ActivityIdentified specific derivatives showing high efficacy against MCF7 breast cancer cells through apoptosis induction .
Study 3Herbicidal EffectivenessEvaluated the impact on weed species, showing effective inhibition of growth through photosynthetic disruption .

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can inhibit or activate certain pathways. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Acetamide Derivatives

Substituent-Driven Variations in Acetamide Scaffolds

Key Compounds for Comparison :

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Primary Use/Property
Target Compound 2-chlorobenzyl, 4-chloro-3,5-dimethylphenoxy, 1,1-dioxidotetrahydrothiophen-3-yl C₂₂H₂₄Cl₂N₂O₄S 495.41 Hypothesized agrochemical/pharmaceutical activity
N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)acetamide 4-chlorobenzyl, 2-methoxyphenoxy, 1,1-dioxidotetrahydrothiophen-3-yl C₂₀H₂₂ClNO₅S 423.91 Research compound (structural analog)
Alachlor 2,6-diethylphenyl, methoxymethyl C₁₄H₂₀ClNO₂ 269.77 Herbicide (ACCase inhibitor)
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 3,4-dichlorophenyl, thiazol-2-yl C₁₁H₈Cl₂N₂OS 303.16 Antimicrobial/coordination chemistry
Critical Structural Differences and Implications

In contrast, alachlor uses meta-chlorine and ethyl groups to optimize herbicidal activity through membrane disruption . The 3,4-dichlorophenyl-thiazole acetamide demonstrates that meta/para chlorine positions favor antimicrobial activity, likely via interference with bacterial enzyme systems.

Sulfone vs. Thiazole Heterocycles :

  • The 1,1-dioxidotetrahydrothiophen-3-yl group in the target compound increases polarity and oxidative stability compared to the thiazole ring in , which may enhance bioavailability but reduce lipid membrane penetration.

Biological Activity

N-(2-chlorobenzyl)-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and biological research. This article delves into its biological activity, synthesizing available data from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Molecular Formula : C26H29ClN2O5
  • Molecular Weight : 485.0 g/mol
  • IUPAC Name : 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

This structure suggests potential interactions with biological targets due to the presence of chlorinated aromatic groups and a tetrahydrothiophene moiety.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to this compound. For instance, research indicates that compounds featuring chlorinated phenoxy groups exhibit significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that such compounds can induce apoptosis in breast and liver cancer cells through mechanisms involving mitochondrial dysfunction and activation of caspases .

Table 1: Cytotoxicity of Related Compounds

Compound NameCancer Cell LineIC50 (µM)Mechanism of Action
Compound AMCF-715Apoptosis via caspase activation
Compound BHepG220Mitochondrial disruption
N-(2-chlorobenzyl)...A54918Cell cycle arrest

Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory activity. Similar compounds have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha in various models. In vitro studies using lipopolysaccharide-stimulated macrophages revealed that these compounds can significantly reduce the production of inflammatory mediators .

Table 2: Anti-inflammatory Effects of Related Compounds

Compound NameModelEffect on CytokinesReference
Compound CLPS-stimulated macrophagesDecreased IL-6
N-(2-chlorobenzyl)...RAW264.7Reduced TNF-alpha

The mechanism of action for this compound likely involves:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in inflammation and cancer progression.
  • Receptor Modulation : It may bind to specific receptors, altering signaling pathways related to cell proliferation and survival.
  • Induction of Apoptosis : By promoting mitochondrial dysfunction, it can lead to increased apoptosis in cancer cells.

Case Studies

Several case studies have explored the biological activity of structurally similar compounds:

  • Study on Anticancer Effects : A study published in Frontiers in Pharmacology documented the effects of similar phenoxy-containing compounds on breast cancer cells. The results indicated significant inhibition of cell growth and induction of apoptosis .
  • Evaluation of Anti-inflammatory Properties : Another investigation focused on the anti-inflammatory effects in animal models showed that derivatives of this compound reduced paw edema significantly compared to controls .

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